molecular formula C18H14BrN3O2 B3139107 n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide CAS No. 477251-96-0

n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide

Cat. No. B3139107
CAS RN: 477251-96-0
M. Wt: 384.2 g/mol
InChI Key: HLOSYCLKNLQVMN-UHFFFAOYSA-N
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Description

The compound “n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide” is a type of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Scientific Research Applications

Antimycobacterial Activities

The compound and its derivatives have been studied for antimycobacterial activities. Notably, some synthesized compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug-resistant strains, and were found to be more potent than standard treatments in some cases (Sriram et al., 2007).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of this compound's derivatives. These studies have developed various synthetic pathways and methods to obtain derivatives with potential biological activity, indicating the compound's role as a versatile scaffold in medicinal chemistry (Bucha et al., 2014).

Anti-inflammatory and Anticancer Potential

Some derivatives of the compound have shown promising anti-inflammatory and anticancer activities. For instance, certain naphthyridine-3-carboxamide derivatives demonstrated high cytotoxicity against various cancer cell lines and inhibited the secretion of pro-inflammatory cytokines, suggesting their potential dual role in cancer and inflammation management (Madaan et al., 2013).

Chemical Synthesis and Applications

The chemical synthesis pathways for this compound and its derivatives have been explored to create various structurally related molecules. These studies contribute to understanding the compound's chemistry and potential applications in different biological contexts (Kobayashi et al., 2009).

Future Directions

The future directions for research on “n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide” and related compounds could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, given their diverse biological activities, further investigations into their potential applications in medicinal chemistry and materials science could be beneficial .

properties

IUPAC Name

1-(3-bromophenyl)-N-cyclopropyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c19-11-3-1-4-13(9-11)22-10-15(18(24)21-12-6-7-12)16(23)14-5-2-8-20-17(14)22/h1-5,8-10,12H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOSYCLKNLQVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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